molecular formula C9H11BrN2O2 B2418270 Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate CAS No. 1316122-22-1

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate

Cat. No. B2418270
M. Wt: 259.103
InChI Key: AOJUZBBXYNRCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 .

Scientific Research Applications

Antiviral Activity

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has shown potential in antiviral applications. For instance, certain derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003). These findings indicate its potential use in the development of antiretroviral drugs.

Synthesis and Reactivity

The compound plays a key role in synthetic chemistry, particularly in the efficient synthesis of key pyrimidine precursors for pharmaceuticals like rosuvastatin. A highly efficient three-step preparation of functionalized 5-methylpyrimidine, using selective bromination, has been reported (Šterk et al., 2012). This approach is noteworthy for its simplicity and high yield, making it a significant contribution to medicinal chemistry.

Formation of Pyrimidine Derivatives

Research has shown that this compound can be used to create various pyrimidine derivatives. For example, the transformation of 5-bromo-2-isopropylpyrimidine-4-carboxylate into different pyrimidine derivatives has been demonstrated, contributing to the development of new chemical entities (Bakavoli et al., 2006). These derivatives can have diverse applications, including potential use in pharmaceuticals.

Crystallographic Analysis

The crystal structure of compounds derived from methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has been analyzed, providing insights into the regioselectivity of certain chemical reactions and the formation of specific compounds (Doulah et al., 2014). Such analyses are crucial for understanding chemical properties and reaction mechanisms.

Future Directions

The future directions of research on “Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases . More research is needed to fully understand the potential of these compounds.

properties

IUPAC Name

methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUZBBXYNRCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of 5-bromo-2-isopropyl-pyrimidine-4-carboxylic acid (3 g, 12.2 mmol) in methanol (50 ml) under an argon atmosphere was added dropwise thionyl chloride (4.37 g, 2.68 ml, 36.7 mmol). When the addition was complete, the mixture was allowed to warm to rt and stirring at rt was continued for 17 h. The orange mixture was concentrated to leave a paste which was taken up in EtOAc (50 ml)/saturated aqueous Na2CO3 solution (50 ml). The aqueous phase was extracted with EtOAc. The combined organic layers were washed with H2O and brine, dried over MgSO4, filtered and concentrated to leave the product (2.98 g, 94%) as a light brown oil which was used in the next reaction step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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